molecular formula C31H50O4 B600768 Tumulosic acid

Tumulosic acid

Cat. No.: B600768
M. Wt: 486.7 g/mol
InChI Key: XADJANKGURNTIA-YEXRKOARSA-N
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Description

Tumulosic acid is a natural triterpenoid compound found in the fungus Wolfiporia cocos. It has a molecular formula of C31H50O4 and a molecular weight of 486.73 g/mol . This compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.

Scientific Research Applications

Mechanism of Action

Tumulosic acid has been found to have anti-proliferative activity against certain cancer cell lines . It is suggested that this compound might inhibit cancer cells by regulating BCL2L1, a protein that is highly expressed in certain types of cancer and is associated with a worse prognosis . It has also been found to induce cell apoptosis by modulating the PI3K/AKT signaling pathway .

Safety and Hazards

When handling Tumulosic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tumulosic acid can be extracted from the roots of Wolfiporia cocos. The extraction process typically involves solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction from natural sources remains the primary method. Advances in biotechnological methods and synthetic biology may offer future avenues for more efficient production.

Chemical Reactions Analysis

Types of Reactions: Tumulosic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form dehydro-tumulosic acid.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Dehydro-tumulosic acid: Formed through oxidation.

    Various derivatives: Formed through substitution and reduction reactions.

Comparison with Similar Compounds

Tumulosic acid is part of a group of triterpenoid compounds found in Wolfiporia cocos. Similar compounds include:

Uniqueness: this compound stands out due to its specific biological activities and its potential as a therapeutic agent. Its ability to inhibit multiple enzymes and regulate key signaling pathways makes it a compound of significant interest in scientific research.

Properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADJANKGURNTIA-YEXRKOARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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